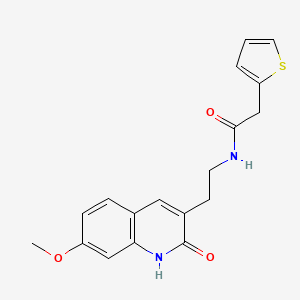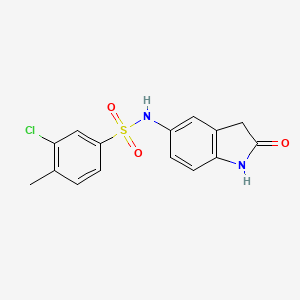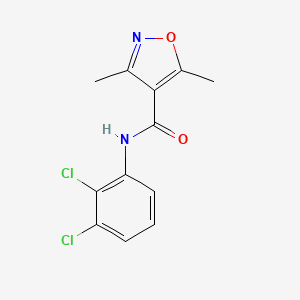![molecular formula C20H19FN2O5S B2583526 (6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251593-77-7](/img/structure/B2583526.png)
(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazin-2-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to a morpholino group (a six-membered ring containing one nitrogen and five carbon atoms) and a methanone group (a carbonyl group attached to two carbon atoms). The presence of a fluoro group indicates that one of the hydrogen atoms in the compound has been replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazin-2-yl group suggests a bicyclic structure, while the morpholino and methanone groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and the functional groups it contains .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Compounds with structural features similar to the specified molecule, such as morpholine derivatives and fluorinated heterocycles, have been synthesized and characterized for their structural properties. For instance, the synthesis and structural characterization of bioactive heterocycles involving morpholino groups have been reported, where antiproliferative activities were explored, and structural stability was assessed through intramolecular interactions and crystallographic studies (Benaka Prasad et al., 2018). These structural analyses provide a foundation for understanding the chemical and physical properties of related compounds, including their potential bioactive roles.
Antitumor and Antiproliferative Activities
Related morpholine derivatives have shown distinct inhibition on the proliferation of various cancer cell lines. The synthesis and evaluation of compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated preliminary biological tests indicating significant antitumor activity (Zhi-hua Tang & W. Fu, 2018). Such studies suggest that compounds with similar structural elements might possess valuable biological activities, potentially including the molecule of interest.
Potential for Fluorophore Development
Fluorinated compounds, including those with morpholine and benzothiazine moieties, may have significant applications in developing novel fluorophores. The synthesis and characterization of fluorinated building blocks for the synthesis of a variety of fluorinated compounds have been discussed, indicating the potential for such molecules to serve as precursors for fluorescent probes and materials (Patrick et al., 2004). This application is critical for biomedical imaging, where the stability and photophysical properties of fluorophores are paramount.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-27-16-5-3-15(4-6-16)23-13-19(20(24)22-8-10-28-11-9-22)29(25,26)18-7-2-14(21)12-17(18)23/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRXFZPHWWHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)


![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)